molecular formula C11H20O2 B7808699 trans-4-Butylcyclohexanecarboxylic Acid CAS No. 67589-83-7

trans-4-Butylcyclohexanecarboxylic Acid

Cat. No.: B7808699
CAS No.: 67589-83-7
M. Wt: 184.27 g/mol
InChI Key: BALGERHMIXFENA-UHFFFAOYSA-N
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Description

trans-4-Butylcyclohexanecarboxylic Acid: is an organic compound with the molecular formula C11H20O2. It is a derivative of cyclohexane, where a butyl group is attached to the fourth carbon atom and a carboxylic acid group is attached to the first carbon atom in the trans configuration. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-Butylcyclohexanecarboxylic Acid typically involves the following steps:

    Cyclohexanone to 4-Butylcyclohexanone: The initial step involves the alkylation of cyclohexanone with butyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide to form 4-butylcyclohexanone.

    Oxidation to 4-Butylcyclohexanecarboxylic Acid: The 4-butylcyclohexanone is then oxidized using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: trans-4-Butylcyclohexanecarboxylic Acid can undergo further oxidation to form corresponding ketones or alcohols, depending on the oxidizing agent used.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in substitution reactions where the butyl group or the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogenating agents, nucleophiles

Major Products

    Oxidation Products: Ketones, alcohols

    Reduction Products: Alcohols

    Substitution Products: Halogenated compounds, esters

Scientific Research Applications

Chemistry

In organic synthesis, trans-4-Butylcyclohexanecarboxylic Acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically defined compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study the effects of cyclohexane derivatives on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.

Medicine

While not a drug itself, this compound can be used in the synthesis of medicinal compounds. Its derivatives may possess therapeutic properties, making it a valuable intermediate in drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in the manufacture of polymers, resins, and coatings.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylcyclohexanecarboxylic Acid: Similar in structure but with a tert-butyl group instead of a butyl group.

    4-Methylcyclohexanecarboxylic Acid: Contains a methyl group instead of a butyl group.

    Cyclohexanecarboxylic Acid: Lacks the butyl group, making it less hydrophobic.

Uniqueness

trans-4-Butylcyclohexanecarboxylic Acid is unique due to its specific trans configuration and the presence of a butyl group. This configuration provides distinct stereochemical properties, making it valuable in the synthesis of stereochemically pure compounds. Its hydrophobic butyl group also influences its solubility and reactivity, distinguishing it from other cyclohexanecarboxylic acids.

This detailed overview of this compound covers its synthesis, reactions, applications, and comparisons, providing a comprehensive understanding of this compound

Properties

IUPAC Name

4-butylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h9-10H,2-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALGERHMIXFENA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50959211
Record name Bucyclic acid
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Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38289-28-0, 67589-83-7, 71101-89-8
Record name Bucyclic acid, trans
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Record name Bucyclic acid, cis-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bucyclic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50959211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-Butylcyclohexanecarboxylic Acid
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Record name 4-Butylcyclohexanecarboxylic Acid (cis- and trans- mixture)
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Record name BUCYCLIC ACID, CIS-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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